molecular formula C23H24N2O5S B2371907 methyl 4-{2-[(4-methylpiperidin-1-yl)carbonyl]-1,1-dioxido-4H-1,4-benzothiazin-4-yl}benzoate CAS No. 1251624-30-2

methyl 4-{2-[(4-methylpiperidin-1-yl)carbonyl]-1,1-dioxido-4H-1,4-benzothiazin-4-yl}benzoate

Cat. No.: B2371907
CAS No.: 1251624-30-2
M. Wt: 440.51
InChI Key: GZFJJLLVXJCMJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{2-[(4-methylpiperidin-1-yl)carbonyl]-1,1-dioxido-4H-1,4-benzothiazin-4-yl}benzoate is a useful research compound. Its molecular formula is C23H24N2O5S and its molecular weight is 440.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Heterocyclic Chemistry Applications

  • Heterocyclic System Synthesis : Methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate was utilized to prepare various heterocyclic systems, demonstrating the compound's role in synthesizing complex molecules with potential biological activities (Toplak et al., 1999).

Biological Properties and Medicinal Chemistry

  • Biological Properties : Research into {[(4-hydroxy-1-methyl-2,2-dioxido-1H-2,1-benzothiazin-3-yl)carbonyl]amino} benzoic acids and their derivatives showed potential as diuretics and analgesics, highlighting the compound's role in developing new therapeutic agents (Ukrainets et al., 2017).
  • Antitubercular Drug Candidate : The compound BTZ043, related to the benzothiazinone class, was studied for its antitubercular properties, indicating its potential in treating tuberculosis (Richter et al., 2022).
  • Antirheumatic Agents : Novel methotrexate derivatives bearing a benzothiazine moiety were synthesized and showed potent antiproliferative activities against cells related to rheumatoid arthritis, suggesting potential as antirheumatic agents (Matsuoka et al., 1997).

Properties

IUPAC Name

methyl 4-[2-(4-methylpiperidine-1-carbonyl)-1,1-dioxo-1λ6,4-benzothiazin-4-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5S/c1-16-11-13-24(14-12-16)22(26)21-15-25(18-9-7-17(8-10-18)23(27)30-2)19-5-3-4-6-20(19)31(21,28)29/h3-10,15-16H,11-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZFJJLLVXJCMJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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